Photochemical Decarbonylation to Tetrathiooxalate
Under photochemical irradiation conditions, 4,5-bis(methylthio)-1,3-dithiol-2-one (the oxo derivative) undergoes decarbonylation to yield dimethyl tetrathiooxalate (11a). The analogous 4,5-bis(methylthio)-1,3-dithiole-2-thione (the thione derivative) does not exhibit this decarbonylation reactivity under the same photochemical conditions [1]. This represents a fundamental difference in synthetic utility between the oxo and thione forms of this heterocyclic scaffold.
| Evidence Dimension | Photochemical decarbonylation reactivity |
|---|---|
| Target Compound Data | Undergoes photochemical decarbonylation to yield dimethyl tetrathiooxalate |
| Comparator Or Baseline | 4,5-Bis(methylthio)-1,3-dithiole-2-thione: No decarbonylation observed under identical conditions |
| Quantified Difference | Qualitative reactivity difference (reacts vs. does not react) |
| Conditions | Photochemical irradiation; compound dissolved in appropriate solvent |
Why This Matters
The oxo derivative is uniquely capable of serving as a photochemical precursor to tetrathiooxalates, a transformation not accessible from the thione analogue, making it essential for synthetic routes requiring photochemical decarbonylation.
- [1] Hartke, K.; Kissel, T.; Quante, J.; Matusch, R. Thion- und Dithioester, XXIV. Synthese von Tetrathiooxalestern. Chem. Ber. 1980, 113, 1898-1906. View Source
